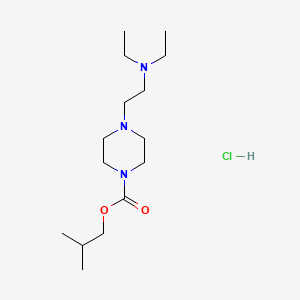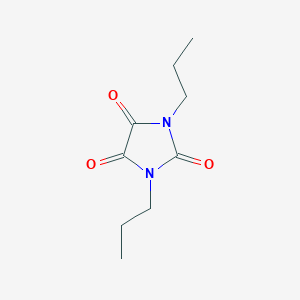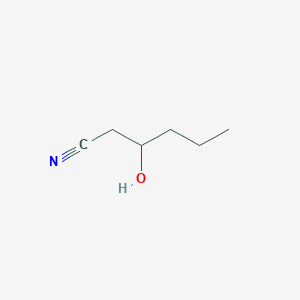![molecular formula C18H19IN2S B14702235 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-3-methyl-1,3-benzothiazol-3-ium iodide CAS No. 20064-83-9](/img/structure/B14702235.png)
2-{2-[4-(Dimethylamino)phenyl]ethenyl}-3-methyl-1,3-benzothiazol-3-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[4-(Dimethylamino)phenyl]ethenyl}-3-methyl-1,3-benzothiazol-3-ium iodide is an organic compound belonging to the class of benzothiazolium salts. This compound is known for its vibrant color and is often used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-3-methyl-1,3-benzothiazol-3-ium iodide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2-methylbenzothiazole in the presence of a base, followed by quaternization with methyl iodide. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: condensation of 4-(dimethylamino)benzaldehyde with 2-methylbenzothiazole, followed by quaternization with methyl iodide. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(Dimethylamino)phenyl]ethenyl}-3-methyl-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group or the benzothiazolium ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve solvents like ethanol, methanol, or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or other reduced forms of the compound .
Scientific Research Applications
2-{2-[4-(Dimethylamino)phenyl]ethenyl}-3-methyl-1,3-benzothiazol-3-ium iodide has a wide range of scientific research applications:
Chemistry: Used as a dye and a fluorescent probe in various chemical analyses.
Biology: Employed in staining techniques for visualizing cellular components.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments for various industrial applications
Mechanism of Action
The mechanism of action of 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-3-methyl-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets. The compound can bind to nucleic acids and proteins, altering their structure and function. This interaction is often mediated by the compound’s ability to intercalate into DNA or bind to specific protein sites, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-3-methyl-1,3-benzoxazol-3-ium iodide
- 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-3-methyl-1,3-benzothiazol-3-ium perchlorate
- 1-Methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium p-toluenesulfonate
Uniqueness
What sets 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-3-methyl-1,3-benzothiazol-3-ium iodide apart from similar compounds is its unique combination of structural features that confer specific optical and chemical properties. Its benzothiazolium core and dimethylamino group contribute to its high fluorescence and stability, making it particularly useful in various scientific and industrial applications .
Properties
CAS No. |
20064-83-9 |
|---|---|
Molecular Formula |
C18H19IN2S |
Molecular Weight |
422.3 g/mol |
IUPAC Name |
N,N-dimethyl-4-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide |
InChI |
InChI=1S/C18H19N2S.HI/c1-19(2)15-11-8-14(9-12-15)10-13-18-20(3)16-6-4-5-7-17(16)21-18;/h4-13H,1-3H3;1H/q+1;/p-1 |
InChI Key |
ISQZSFZTDBJRBP-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,4aR,4bS,6aR,7S,10aR,10bS,12aS)-2,4a,6a,7,10b,12a-Hexamethyloctadecahydrochrysen-2-yl]acetic acid](/img/structure/B14702167.png)

![1-([1,1'-Biphenyl]-4-yl)-2-bromo-2-phenylethan-1-one](/img/structure/B14702180.png)



![3-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-2-methylbutanoic acid](/img/structure/B14702196.png)
![4,4'-Methylenebis[2,6-di(propan-2-yl)phenol]](/img/structure/B14702199.png)



![Benzene, 1-[(S)-ethenylsulfinyl]-4-methyl-](/img/structure/B14702238.png)

